molecular formula C13H9NO5 B2937131 5-(4-Nitrophenoxy)-1,3-benzodioxole CAS No. 294856-47-6

5-(4-Nitrophenoxy)-1,3-benzodioxole

Cat. No.: B2937131
CAS No.: 294856-47-6
M. Wt: 259.217
InChI Key: COESAXSVDFHOHC-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)-1,3-benzodioxole: is an organic compound characterized by the presence of a benzodioxole ring substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 1,3-benzodioxole with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(4-Nitrophenoxy)-1,3-benzodioxole can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted benzodioxole derivatives can be formed.

Scientific Research Applications

Chemistry: 5-(4-Nitrophenoxy)-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its nitrophenoxy moiety, which can act as a chromophore or fluorophore.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile building block for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can impart unique properties such as enhanced thermal stability and mechanical strength.

Comparison with Similar Compounds

    4-Nitrophenoxybenzene: Similar in structure but lacks the benzodioxole ring.

    5-(4-Aminophenoxy)-1,3-benzodioxole: The amino derivative of the compound.

    5-(4-Methoxyphenoxy)-1,3-benzodioxole: The methoxy derivative of the compound.

Uniqueness: 5-(4-Nitrophenoxy)-1,3-benzodioxole is unique due to the presence of both the nitrophenoxy group and the benzodioxole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The nitro group provides a site for further chemical modifications, while the benzodioxole ring enhances the compound’s stability and reactivity.

Properties

IUPAC Name

5-(4-nitrophenoxy)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESAXSVDFHOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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